molecular formula C5H8N4O B1366659 4-amino-1-methyl-1H-pyrazole-3-carboxamide CAS No. 3920-40-9

4-amino-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B1366659
CAS RN: 3920-40-9
M. Wt: 140.14 g/mol
InChI Key: PKAKWMDYLMOHOG-UHFFFAOYSA-N
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Description

“4-amino-1-methyl-1H-pyrazole-3-carboxamide” is a multi-substituted pyrazolecarboxamide . It is used in the industrial synthesis of sildenafil . The compound is a white to yellow powder or crystals .


Synthesis Analysis

The synthesis of “4-amino-1-methyl-1H-pyrazole-3-carboxamide” and its derivatives has been reported in several studies . A structure–activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

The molecular structure of “4-amino-1-methyl-1H-pyrazole-3-carboxamide” is represented by the InChI code: 1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H . The molecular weight of the compound is 218.69 .


Physical And Chemical Properties Analysis

“4-amino-1-methyl-1H-pyrazole-3-carboxamide” is a white to yellow powder or crystals . It has a molecular weight of 218.69 . The compound is stored in a refrigerator and shipped at room temperature .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Mechanism of Action

Target of Action

4-Amino-1-methyl-1H-pyrazole-3-carboxamide is a key intermediate in the synthesis of sildenafil . Sildenafil is a potent inhibitor of phosphodiesterase 5 (PDE5), which is its primary target . PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a nucleotide that plays crucial roles in various physiological processes.

Mode of Action

The compound interacts with its target, PDE5, by binding to its active site. This binding inhibits the enzymatic action of PDE5, leading to an increase in the levels of cGMP . The elevated cGMP levels result in vasodilation and relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis and the pulmonary vasculature.

Biochemical Pathways

The inhibition of PDE5 and subsequent increase in cGMP levels affect the nitric oxide (NO)-cGMP pathway. NO is a neurotransmitter that, upon release, activates the enzyme guanylate cyclase, leading to the production of cGMP. Under normal circumstances, cGMP is degraded by PDE5. When PDE5 is inhibited by compounds like 4-amino-1-methyl-1H-pyrazole-3-carboxamide, cGMP levels remain high, prolonging the effects of NO .

Result of Action

The primary result of the action of 4-amino-1-methyl-1H-pyrazole-3-carboxamide, through its inhibition of PDE5, is the relaxation of smooth muscle cells. This leads to vasodilation, increased blood flow, and the potential for erection in the case of PDE5 inhibitors like sildenafil .

properties

IUPAC Name

4-amino-1-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-2-3(6)4(8-9)5(7)10/h2H,6H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAKWMDYLMOHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424500
Record name 4-amino-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3920-40-9
Record name 4-Amino-1-methyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3920-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1-methyl-1H-pyrazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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